N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
Description
N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide is a complex organic compound that features a bromofuran moiety, a piperidine ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S/c1-20(17,18)14-7-9-3-2-5-15(8-9)12(16)11-10(13)4-6-19-11/h4,6,9,14H,2-3,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKRDUHITBBCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCN(C1)C(=O)C2=C(C=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps:
Formation of the Bromofuran Moiety: The bromofuran component can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reactions: The bromofuran moiety is then coupled with the piperidine ring through a carbonylation reaction, often using palladium-catalyzed cross-coupling techniques.
Methanesulfonamide Addition: Finally, the methanesulfonamide group is introduced through a sulfonamide formation reaction, typically using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, while the piperidine ring can enhance binding affinity. The methanesulfonamide group can contribute to the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(3-chlorofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
- N-[[1-(3-iodofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
- N-[[1-(3-methylfuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
Uniqueness
N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the bromofuran moiety, piperidine ring, and methanesulfonamide group provides a distinct chemical profile that can be leveraged for specific applications in medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
